

p-Menthan-7-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-Menthan-7-ol

Cat. No.: B077357

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An In-depth Technical Guide to p-Menthan-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **p-Menthan-7-ol**, a monoterpenoid alcohol valued for its clean, floral fragrance. This document details its chemical identity, physicochemical properties, synthesis methodologies, and safety data, presented in a format tailored for scientific and research applications.

Chemical Identity and Molecular Structure

p-Menthan-7-ol, also known by its commercial name Mayol, is a saturated monocyclic tertiary alcohol. It exists as a mixture of cis and trans isomers, with the cis isomer being predominant in commercial preparations and contributing significantly to its characteristic fragrance.

Table 1: Chemical Identifiers for **p-Menthan-7-ol** and its Isomers

Identifier	p-Menthan-7-ol (mixture)	cis-p-Menthan-7-ol	trans-p-Menthan-7-ol
CAS Number	5502-75-0 [1] [2]	13828-37-0 [1]	13674-19-6 [1]
Molecular Formula	C ₁₀ H ₂₀ O [1] [2]	C ₁₀ H ₂₀ O [3]	C ₁₀ H ₂₀ O [4]
IUPAC Name	(4-isopropylcyclohexyl)methanol [5]	cis-4-(Isopropyl)cyclohexanemethanol	trans-4-(Isopropyl)cyclohexanemethanol
Synonyms	4-Isopropylcyclohexylmethanol, Mayol, Muguet shiseol [1] [5]	(Z)-p-Menthan-7-ol	(E)-p-Menthan-7-ol

Physicochemical Properties

p-Menthan-7-ol is a colorless liquid with a fresh, floral, and clean odor reminiscent of magnolia and lily-of-the-valley.[\[6\]](#)[\[7\]](#)[\[8\]](#) Its properties make it a versatile ingredient in fragrance and flavor applications.

Table 2: Physicochemical Data of **p-Menthan-7-ol**

Property	Value	Reference
Molecular Weight	156.27 g/mol	[4]
Appearance	Clear, colorless liquid	[2]
Boiling Point	114 °C @ 11 Torr	[2]
Density	0.9332 g/cm ³ @ 20 °C	[2]
Refractive Index	1.466 - 1.471	[2]
Water Solubility	Practically insoluble	[2]
LogP	~3.0	

Synthesis of p-Menthan-7-ol

The industrial synthesis of **p-Menthan-7-ol**, particularly the commercially important *cis*-isomer, can be achieved through the hydrogenation of cuminaldehyde (4-isopropylbenzaldehyde). A common route involves the protection of the aldehyde group, followed by the hydrogenation of the aromatic ring, and subsequent deprotection and reduction of the aldehyde.

Experimental Protocol: Two-Step Synthesis from Cuminaldehyde

This protocol outlines a general procedure for the synthesis of **p-Menthan-7-ol**.

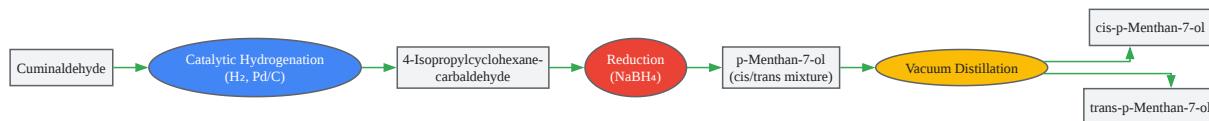
Step 1: Hydrogenation of Cuminaldehyde to 4-Isopropylcyclohexanecarbaldehyde

- Materials: Cuminaldehyde, Hydrogen gas, Palladium on carbon (Pd/C) catalyst (5%), Ethanol (solvent).
- Procedure:
 - In a high-pressure autoclave, dissolve cuminaldehyde in ethanol.
 - Add the Pd/C catalyst to the solution.
 - Seal the autoclave and purge with nitrogen, followed by hydrogen.
 - Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
 - Heat the mixture to a specified temperature (e.g., 50-100 °C) with vigorous stirring.
 - Monitor the reaction progress by measuring hydrogen uptake or by techniques like GC-MS.
 - Once the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
 - Remove the solvent under reduced pressure to obtain crude 4-isopropylcyclohexanecarbaldehyde.

Step 2: Reduction of 4-Isopropylcyclohexanecarbaldehyde to **p-Menthan-7-ol**

- Materials: 4-Isopropylcyclohexanecarbaldehyde, Sodium borohydride (NaBH₄), Methanol (solvent), Hydrochloric acid (for quenching).
- Procedure:
 - Dissolve the crude 4-isopropylcyclohexanecarbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution in an ice bath.
 - Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for a few hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly quench the excess NaBH₄ by adding dilute hydrochloric acid until the effervescence ceases.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **p-Menthan-7-ol**.
 - The crude product can be purified by vacuum distillation to separate the cis and trans isomers.

Synthesis Workflow

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A simplified workflow for the synthesis of **p-Menthan-7-ol**.

Safety and Toxicity

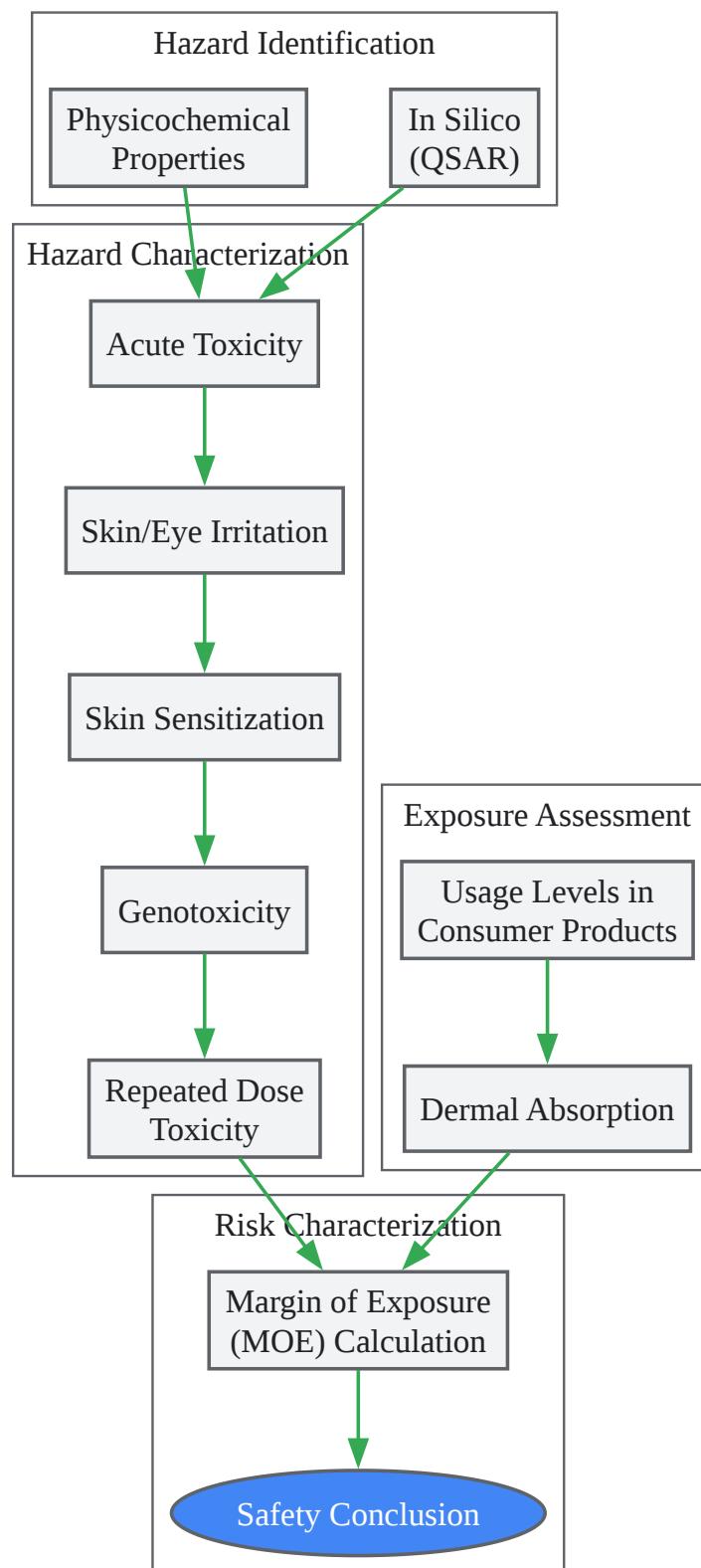
p-Menthan-7-ol is generally recognized as safe (GRAS) for its intended use as a flavoring agent and is widely used in fragrance compositions. However, as with any chemical substance, it has undergone safety assessments to determine its toxicological profile.

Table 3: Summary of Toxicological Data for **p-Menthan-7-ol**

Endpoint	Result	Reference
Acute Oral Toxicity (LD ₅₀)	> 5000 mg/kg (rat)	
Skin Irritation	Non-irritating to slight irritation	
Eye Irritation	Slight to moderate irritant	
Skin Sensitization	Weak sensitizer	
Genotoxicity	Not genotoxic	
Repeated Dose Toxicity	No adverse effects at relevant exposure levels	

Safety Assessment Workflow

The safety assessment of a fragrance ingredient like **p-Menthan-7-ol** typically follows a structured process to evaluate its potential hazards.



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A logical workflow for the safety assessment of a fragrance ingredient.

Conclusion

p-Menthan-7-ol is a well-characterized fragrance and flavor ingredient with a favorable safety profile. Its synthesis is achievable through established chemical routes, and its physicochemical properties are well-documented. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its informed application in various scientific and commercial endeavors.

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